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Introduction

Dezecapavir (also known as VH4011499) is an investigational, potent, long-acting, second-
generation HIV-1 capsid inhibitor under development by ViiV Healthcare.[1] It targets the HIV-1
capsid protein, a crucial component involved in multiple stages of the viral lifecycle, making it a
promising target for antiretroviral therapy.[2][3] This document provides a preliminary technical
overview of Dezecapavir, summarizing available preclinical and clinical data, outlining its
mechanism of action, and detailing experimental methodologies where information is
accessible.

Core Data Summary
Table 1: In Vitro Antiviral Activity of Dezecapavir
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Parameter Cell Line Virus Strain Value Citation
0.023 + 0.008
EC50 MT-2 NLRepRIuc-WT [3]
nM
0.042 nM
_ 7 HIV-1
EC50 (Median) A3R5-GFP/Luc ) (Range: 0.020—- [3]
laboratory strains
0.069 nM)
Chimeric viruses
0.058 nM
) with clinical
EC50 (Median) MT-2 ) (Range: 0.021—- [4]
isolate CA
0.13 nM)
sequences
CC50 MT-2 - >20 uM [3]

Table 2: Pharmacokinetic Parameters of Oral

ir (I ] . jults,

t1/2
. Tmax . - I
Formulation Dose . (geometric Key Finding Citation
(median)
mean)
Less than
) 25 mg - 1875 dose-
Powder-in- (singl 8.0-12.0 h 51.2-66.5 h tional  [5]
mg (single .0-12. .2—66. roportiona
Bottle (PiB) I g Prop
ascending) plasma
exposure.
45-63%
lower
200 mg exposure
Tablet 24.0h 64.2 h [5]

(single dose)

compared to

PiB

formulation.

Note: Further pharmacokinetic data from the Phase 2a trial is forthcoming.
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Table 3: Antiviral Efficacy of Oral Dezecapavir (Phase 2a,

HIV-1 paositive adults)

Mean Maximum
Reduction in HIV-1

Dose Dosing Schedule Citation
RNA (log10
copies/mL)

25 mg Day 1 and Day 6 -1.83 [5]

100 mg Day 1 and Day 6 -1.8 [5]

250 mg Day 1 and Day 6 -2.17 [5]

Mechanism of Action

Dezecapavir is an HIV-1 capsid inhibitor that disrupts multiple stages of the viral life cycle, both
early and late.[2][3] It binds to a conserved pocket within the capsid protein, interfering with
capsid-dependent processes.[3]

Early Phase Inhibition:

» Nuclear Import: Dezecapavir blocks the transport of the viral capsid and its genetic material
into the host cell nucleus.[2]

» Reverse Transcription: It interferes with the process of reverse transcription, where viral RNA
is converted into DNA.[2]

 Integration: The integration of the viral DNA into the host genome is also inhibited.[2]
Late Phase Inhibition:
 Virion Assembly: Dezecapavir disrupts the proper assembly of new viral particles.[2]

e Maturation: The final maturation of newly assembled virions into infectious particles is also
blocked.[2]

Time-of-addition experiments have indicated that the primary block to HIV-1 replication occurs
after nuclear import and before integration.[2][3]
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Figure 1: Dezecapavir's multi-stage inhibition of the HIV-1 lifecycle.

Experimental Protocols
In Vitro Antiviral Activity Assay (General Methodology)

The in vitro antiviral activity of Dezecapavir was assessed using various cell lines and HIV-1
strains. A common methodology involves the following steps:

e Cell Culture: MT-2 cells or other susceptible cell lines are cultured in appropriate media.

« Virus Infection: Cells are infected with a specific strain of HIV-1, often a luciferase reporter
virus like NLRepRIuc-WT for ease of quantification.

o Compound Addition: Dezecapavir is added to the cell cultures at various concentrations.

 Incubation: The infected cells are incubated for a set period (e.g., 72 hours) to allow for viral
replication.

e Quantification of Viral Replication:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b15583101?utm_src=pdf-body-img
https://www.benchchem.com/product/b15583101?utm_src=pdf-body
https://www.benchchem.com/product/b15583101?utm_src=pdf-body
https://www.benchchem.com/product/b15583101?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o For reporter viruses, luciferase activity is measured, which is proportional to the extent of
viral replication.

o For wild-type viruses, p24 antigen levels in the culture supernatant can be quantified by
ELISA.

» Data Analysis: The half-maximal effective concentration (EC50), the concentration at which
the drug inhibits 50% of viral replication, is calculated from the dose-response curve.

Figure 2: General workflow for in vitro antiviral activity assay.

In Vitro Resistance Selection

Resistance selection studies were performed to identify mutations that confer reduced
susceptibility to Dezecapavir. The general protocol is as follows:

» Viral Passaging: HIV-1 is cultured in the presence of sub-optimal concentrations of
Dezecapavir.

e Dose Escalation: The concentration of Dezecapavir is gradually increased in subsequent
viral passages.

» Monitoring for Viral Breakthrough: The cultures are monitored for signs of viral replication
(cytopathic effect or p24 production).

o Genotypic Analysis: When viral breakthrough is observed, the viral RNA is extracted, and the
gene encoding the capsid protein is sequenced to identify mutations.

e Phenotypic Analysis: The identified mutations are introduced into a wild-type virus to confirm
their role in conferring resistance and to quantify the fold-change in EC50.

In vitro resistance selection for Dezecapavir identified mutations such as Q67H, A105E, and
T107D/N, which led to significant reductions in susceptibility.[2]

Phase 2a Proof-of-Concept Clinical Trial (Oral
Dezecapavir)
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A Phase 2a, randomized, placebo-controlled trial was conducted to evaluate the antiviral

activity, pharmacokinetics, and safety of oral Dezecapavir in adults with HIV-1.[6]

e Study Population: Treatment-naive adults with HIV-1.[5]

» Study Design: Participants were randomized to receive one of three doses of oral

Dezecapavir (25 mg, 100 mg, or 250 mg) or a placebo.[5][6]

e Dosing Regimen: Doses were administered on Day 1 and Day 6.[6]

e Primary Endpoint: Change from baseline in plasma HIV-1 RNA levels.[5]

o Key Assessments:

o Plasma HIV-1 RNA levels were measured at multiple time points.

o Pharmacokinetic parameters of Dezecapavir were assessed.

o Safety and tolerability were monitored throughout the study.

Phase 2a Proof-of-Concept Trial
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Figure 3: Simplified design of the Phase 2a clinical trial for Dezecapavir.

Conclusion

Dezecapavir is a potent, second-generation HIV-1 capsid inhibitor with a multi-faceted
mechanism of action that disrupts both early and late stages of the viral life cycle. Preclinical
data demonstrate its high potency against a range of HIV-1 strains, and early clinical data from
a Phase 2a trial have shown promising antiviral activity and a favorable pharmacokinetic profile
for a long-acting formulation. Further development of Dezecapavir as a long-acting
antiretroviral agent for the treatment and prevention of HIV-1 is ongoing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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